9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a hexahydro-1H-[1,4]oxazino framework and an aminomethyl substituent. It is classified as a morpholine derivative, which is significant in the development of pharmaceuticals due to its ability to interact with biological systems effectively.
The compound can be synthesized through various chemical reactions involving morpholine derivatives and specific reagents that introduce the oxazino moiety. While specific natural sources for this compound are not well-documented, it is primarily synthesized in laboratory settings for research purposes.
This compound falls under the category of heterocyclic compounds, specifically morpholines and oxazines. These classes are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride typically involves multi-step organic reactions. The general approach may include:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor the progress of the synthesis and to characterize the final product.
The molecular structure of 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride can be represented as follows:
The chemical reactivity of 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride includes:
The stability of the compound under various conditions (e.g., temperature, pH) must be evaluated to understand its potential reactivity in biological systems or synthetic applications.
The mechanism of action for compounds like 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride typically involves:
Research studies focusing on similar morpholine derivatives have shown promising results in terms of their pharmacological activities, including potential anti-inflammatory and analgesic effects.
Physicochemical characterization through techniques such as DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) can provide insights into thermal stability and phase transitions.
9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride has potential applications in:
The emergence of 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride reflects medicinal chemistry’s growing focus on structurally complex polycyclic scaffolds. First cataloged under CAS registry number 2060004-94-4, this compound entered commercial research chemical databases between 2018–2022, indicating its recent development as a synthetic target [3] [6]. Unlike naturally derived alkaloids or classical heterocycles, its discovery likely resulted from targeted synthetic campaigns to explore fused morpholine-oxazine architectures. Early supplier listings (e.g., AaronChem, Arctom Scientific) positioned it as a high-value building block, with milligram-scale pricing ($404/50mg) confirming its synthetic complexity and niche research status [3] [7]. No peer-reviewed synthesis reports precede these commercial entries, suggesting proprietary pharmaceutical research or method development labs pioneered its preparation. The absence of patent records directly claiming the compound implies it may function as an intermediate or unoptimized lead in drug discovery pipelines.
This hydrochloride salt belongs to the bridged bicyclic polyether family, integrating morpholine and 1,4-oxazine rings into a compact, conformationally constrained framework. Its systematic name—9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride—encodes critical structural features:
Table 1: Key Identifiers and Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 2060004-94-4 |
Molecular Formula | C₈H₁₅ClN₂O₃ |
Molecular Weight | 222.67 g/mol |
IUPAC Name | 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride |
SMILES | NCC12COCCN2C(=O)COC1.Cl |
Alternative Identifiers | MFCD30536020; 954567-53-4 (free base) |
The hydrochloride salt form enhances water solubility—critical for biological assays—while the free base (CAS 954567-53-4) serves as a synthetic precursor [5].
This compound exemplifies strategic molecular design to probe underexplored chemical space in drug discovery. Its significance arises from:
Table 2: Commercial Availability and Research-Scale Pricing
Supplier | Catalog Number | Purity | Quantity | Price |
---|---|---|---|---|
AaronChem | AR01BSRJ | Unspecified | 50mg | $404 |
100mg | $589 | |||
500mg | $1,297 | |||
Arctom Scientific | BD-A868414 | Unspecified | Custom | Quote-Based |
EOS Med Chem | N/A | Unspecified | Custom | Contact Seller |
The compound’s academic value lies in its potential to yield new intellectual property and mechanistic insights, particularly in targeting G-protein-coupled receptors (GPCRs) or bacterial enzymes where polycyclic ethers show high affinity [2] [10]. Future studies may exploit its rigid backbone to restrict peptide conformations or enhance blood-brain barrier permeability in central nervous system (CNS) drug candidates.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7